N-{4-[2-Hydroxy-3-(2-isopropyl-1H-benzimidazol-1-yl)propoxy]phenyl}acetamide, also known as (S)-practolol, is a synthetic organic compound belonging to the class of beta blockers. [] While primarily known for its historical role in cardiovascular medicine, (S)-practolol has garnered interest in scientific research due to its specific interactions with adrenergic receptors and its potential as a building block for other biologically active compounds.
(S)-Practolol can be synthesized through a multi-step chemo-enzymatic process. [] The process begins with the synthesis of the racemic building block N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. Subsequently, this racemate undergoes kinetic resolution via transesterification using Candida antarctica Lipase B (CALB) as the catalyst. This enzymatic step selectively transforms one enantiomer, leaving the desired (R)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide enantiomer in high purity (97% ee). This enantiopure chlorohydrin then serves as the starting material for the final synthesis of (S)-practolol.
(S)-Practolol, as a building block, allows for the development of sustainable methods for producing enantiopure drugs. [] The synthesis of (S)-practolol demonstrates the utility of chemo-enzymatic methods in achieving high enantiomeric purity for chiral drugs. This methodology can be applied to the synthesis of other beta-blockers, expanding the possibilities for developing new and improved therapeutic agents.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: